

Comparative NMR Characterization of 2-Bromo-1-(4-cyclohexylphenyl)ethanone and its Derivatives

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Compound of Interest

Compound Name: 2-Bromo-1-(4-cyclohexylphenyl)ethanone

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This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characteristics of **2-Bromo-1-(4-cyclohexylphenyl)ethanone** and its analogous derivatives. The information is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and characterization of this class of compounds. This document presents a summary of expected NMR data based on closely related structures, a detailed experimental protocol for acquiring high-quality spectra, and visual diagrams to illustrate the characterization workflow and molecular structure.

Comparative NMR Data

While specific experimental NMR data for **2-Bromo-1-(4-cyclohexylphenyl)ethanone** is not readily available in the public domain, the following table provides a comparison of ^1H and ^{13}C NMR data for structurally similar α -bromoacetophenone derivatives. This data can be used to predict the expected chemical shifts for the title compound and to serve as a reference for the characterization of its newly synthesized derivatives. The numbering scheme for the aromatic protons and carbons corresponds to standard IUPAC nomenclature.

Table 1: ^1H and ^{13}C NMR Data of 2-Bromo-1-phenylethanone Derivatives in CDCl_3

Compo und	Ar-H (δ , ppm)	-CH ₂ Br (δ , ppm)	Other Signals (δ , ppm)	Ar-C (δ , ppm)	C=O (δ , ppm)	-CH ₂ Br (δ , ppm)	Other Signals (δ , ppm)
2-Bromo- 1- phenylet hanone[1]]	8.00 (d, J=7.6 Hz, 2H), 7.63 (t, J=7.6 Hz, 1H), 7.51 (t, J=7.6 Hz, 2H)	4.48 (s, 2H)	133.9, 128.9, 128.8	191.3	31.0		
2-Bromo- 1-(p- tolyl)etha none[1]	7.89 (d, J=8.4 Hz, 2H), 7.30 (d, J=8.4 Hz, 2H)	4.45 (s, 2H)	2.44 (s, 3H, - CH ₃)	145.0, 131.4, 129.5, 129.0	190.3	31.0	21.8 (- CH ₃)
2-Bromo- 1-(4- methoxy phenyl)et hanone[1]]	7.98 (d, J=8.8 Hz, 2H), 6.97 (d, J=8.8 Hz, 2H)	4.41 (s, 2H)	3.89 (s, 3H, - OCH ₃)	164.1, 131.9, 126.8, 114.0	189.9	30.7	55.6 (- OCH ₃)
2-Bromo- 1-(4- fluorophe nyl)ethan one[1]	8.05-8.02 (m, 2H), 7.18 (t, J=8.6 Hz, 2H)	4.43 (s, 2H)		166.0 (d, J=254.0 Hz), 131.7 (d, J=9.6 Hz), 130.3 (d, J=3.0 Hz), 116.1 (d, J=21.6 Hz)	189.8	30.5	

2-Bromo-	7.94 (d, J=8.8 Hz, 2H), 7.48 (d, J=8.8 none[1]	4.42 (s, 2H)	140.5, 132.2, 130.3, 129.2	190.2	30.4
2-Bromo-	7.86 (d, J=8.4 Hz, 2H), 7.65 (d, J=8.8 none[1]	4.12 (s, 2H)	132.6, 132.2, 130.4, 129.3	190.4	30.4

For **2-Bromo-1-(4-cyclohexylphenyl)ethanone**, the protons of the cyclohexyl group are expected to appear as a series of multiplets in the aliphatic region of the ¹H NMR spectrum (typically 1.2-1.9 ppm), with the methine proton attached to the phenyl ring appearing further downfield (around 2.5 ppm). In the ¹³C NMR spectrum, the cyclohexyl carbons would appear in the range of 25-45 ppm.

Experimental Protocol for NMR Characterization

This section details the methodology for the acquisition of ¹H and ¹³C NMR spectra for **2-Bromo-1-(4-cyclohexylphenyl)ethanone** and its derivatives.

1. Sample Preparation:

- Sample Weighing: Accurately weigh 5-10 mg of the compound.
- Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent should be based on the solubility of the compound and its chemical stability.
- Internal Standard: Ensure the deuterated solvent contains tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
- Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

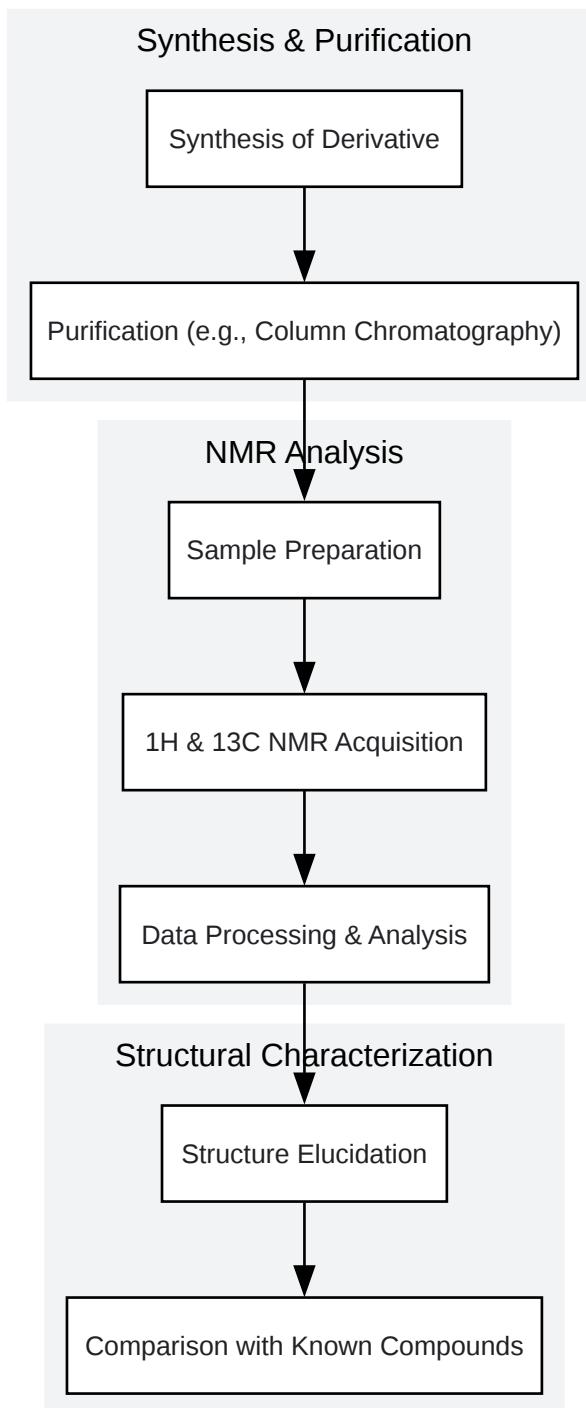
- Capping: Securely cap the NMR tube to prevent solvent evaporation.

2. NMR Data Acquisition:

- Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for obtaining high-resolution spectra.
- Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. Shimming is then performed to optimize the homogeneity of the magnetic field across the sample.
- ^1H NMR Acquisition Parameters:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
 - Spectral Width: Approximately 16 ppm, centered around 6 ppm.
 - Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
 - Relaxation Delay: 1-2 seconds.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Program: A standard proton-decoupled carbon experiment (e.g., 'zgpg30').
 - Spectral Width: Approximately 250 ppm, centered around 100 ppm.
 - Number of Scans: 1024 or more scans may be necessary to obtain a good signal-to-noise ratio due to the low natural abundance of the ^{13}C isotope.
 - Relaxation Delay: 2-5 seconds.
- Data Processing: The acquired Free Induction Decay (FID) is processed using an appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (TMS).

Visualizations

The following diagrams illustrate the general workflow for NMR characterization and the molecular structure of the target compound.



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Caption: Workflow for the NMR characterization of novel compounds.

Caption: Key structural features for NMR assignment.

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References

- 1. rsc.org [rsc.org]
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